4,9-Anhydrotetrodotoxin

Neuroscience Electrophysiology Ion Channel Pharmacology

4,9-Anhydrotetrodotoxin is the definitive molecular tool for selective NaV1.6 channel blockade—not interchangeable with generic TTX or common analogues. It exhibits 40–160-fold higher blocking efficacy for NaV1.6 over other TTX-sensitive isoforms (NaV1.1–1.4, 1.7), enabling clean pharmacological isolation without off-target confounding. Its superior chemical stability ensures long-term experimental reproducibility. Standard TTX or 4-epiTTX cannot substitute when research demands subtype-selective sodium current dissection. Procure this ≥98% purity reference compound for electrophysiology, drug screening, or analytical method validation.

Molecular Formula C11H15N3O7
Molecular Weight 301.25 g/mol
Cat. No. B10788141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,9-Anhydrotetrodotoxin
Molecular FormulaC11H15N3O7
Molecular Weight301.25 g/mol
Structural Identifiers
SMILESC(C1(C2C3C4N=C(NC35C(C1OC(C5O4)(O2)O)O)N)O)O
InChIInChI=1S/C11H15N3O7/c12-8-13-6-2-4-9(17,1-15)5-3(16)10(2,14-8)7(19-6)11(18,20-4)21-5/h2-7,15-18H,1H2,(H3,12,13,14)/t2-,3-,4-,5+,6+,7+,9+,10-,11+/m1/s1
InChIKeySTNXQECXKDMLJK-PZKHIREQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,9-Anhydrotetrodotoxin: A Selective NaV1.6 Sodium Channel Blocker for Neuroscience Research


4,9-Anhydrotetrodotoxin (4,9-anhydro-TTX; CAS 13072-89-4) is a structural derivative of the pufferfish toxin tetrodotoxin (TTX), classified as a guanidinium neurotoxin that acts as a potent and selective pore blocker of voltage-gated sodium channels (VGSCs), specifically the NaV1.6 subtype . This compound is widely used as a molecular tool in neurophysiology to dissect the role of NaV1.6 channels in action potential initiation and propagation within excitable tissues .

Why Generic Substitution of 4,9-Anhydrotetrodotoxin Fails in Critical Experimental Systems


Procurement of standard tetrodotoxin (TTX) or other common TTX analogues (e.g., 4-epiTTX, 11-oxoTTX) is an inadequate substitute when experimental objectives require the selective pharmacological isolation of NaV1.6-mediated currents. Unlike the broad-spectrum block of TTX-sensitive VGSCs exhibited by TTX, 4,9-anhydro-TTX demonstrates a unique subtype selectivity profile, with a blocking efficacy that is 40–160 times higher for NaV1.6 relative to other TTX-sensitive isoforms . Furthermore, while TTX is the predominant analogue in biological sources, 4,9-anhydro-TTX is chemically more stable, a property that can influence long-term experimental reproducibility and storage . Thus, relying on non-selective alternatives introduces a high risk of off-target effects across NaV1.1, NaV1.2, NaV1.3, NaV1.4, and NaV1.7 channels, thereby confounding data interpretation in complex neuronal or muscular preparations.

Quantitative Evidence for 4,9-Anhydrotetrodotoxin's Differentiation: IC50, Selectivity, and Binding Efficacy


Superior Selectivity of 4,9-Anhydrotetrodotoxin for NaV1.6 Over Other TTX-Sensitive Isoforms

4,9-Anhydro-TTX exhibits a high degree of selectivity for the NaV1.6 channel subtype. It blocks NaV1.6 with an IC50 of 7.8 nM. In contrast, its potency against other TTX-sensitive VGSCs is significantly lower, with IC50 values of 341 nM for NaV1.3, 988 nM for NaV1.4, 1260 nM for NaV1.2, and 1270 nM for NaV1.7 . This translates to a 40- to 160-fold higher blocking efficacy for NaV1.6 compared to these other isoforms .

Neuroscience Electrophysiology Ion Channel Pharmacology

Enhanced Potency of 4,9-Anhydrotetrodotoxin Against Native and Recombinant NaV1.6 Channels Compared to Native NaV Currents

In a comparative study using whole-cell patch clamp, 4,9-anhydro-TTX demonstrated a higher affinity for recombinant NaV1.6 channels than for native voltage-gated sodium currents in mouse vas deferens myocytes. The inhibition constant (Ki) for native currents was 510 nM, whereas for recombinant NaV1.6 expressed in HEK293 cells, the Ki was 112 nM, and further improved to 92 nM when co-expressed with the β1-subunit .

Smooth Muscle Physiology Electrophysiology Recombinant Ion Channels

Structural Basis for 4,9-Anhydrotetrodotoxin's NaV1.6 Inhibition Revealed by Cryo-EM

Cryo-electron microscopy (cryo-EM) structures of the human NaV1.6 channel in complex with 4,9-anhydro-TTX have resolved the molecular basis for its blockade. The toxin binds within the channel's selectivity filter, directly occupying the Na+ binding sites and physically occluding the pore . Molecular dynamics simulations from this study further indicate that subtle conformational differences in the NaV1.6 selectivity filter, compared to other TTX-sensitive channels, contribute to the analogue's enhanced affinity .

Structural Biology Cryo-EM Ion Channel Biophysics

Differential Activity of 4,9-Anhydrotetrodotoxin Compared to a Structurally Related Analogue

A cell-based assay evaluating the ability of TTX analogues to reduce cytotoxicity in mouse Neuro-2a cells demonstrated a stark difference in potency. The EC50 for the novel analogue 4,4a-anhydrotetrodotoxin was 750-fold larger (less potent) than that of tetrodotoxin (TTX) . This study highlights that not all anhydro-derivatives exhibit similar activity, and specific chemical modifications, like the 4,9-anhydro bridge, are critical for determining the compound's pharmacological profile.

Toxicology Cell-Based Assay Structure-Activity Relationship

Key Research and Industrial Applications for 4,9-Anhydrotetrodotoxin


Isolating NaV1.6-Mediated Currents in Native Neuronal and Muscular Tissues

Researchers can use 4,9-anhydro-TTX to selectively block NaV1.6 channels in complex tissue preparations, such as brain slices or isolated smooth muscle, to dissect its specific contribution to overall excitability. Its 40-160 fold selectivity over other TTX-sensitive channels ensures that residual currents are primarily mediated by other VGSC subtypes, enabling cleaner pharmacological isolation than with TTX. This application is critical for studies on synaptic transmission, action potential initiation, and the pathophysiology of NaV1.6-related disorders like epilepsy and movement disorders .

Validating NaV1.6 as a Target in Recombinant Expression Systems and Drug Screening

In heterologous expression systems (e.g., HEK293 cells, Xenopus oocytes), 4,9-anhydro-TTX serves as a gold-standard control compound for validating the functional expression of NaV1.6. Its well-characterized IC50 of 7.8 nM and defined binding site provide a reliable benchmark for normalizing current amplitudes and confirming channel identity. In high-throughput screening assays for novel NaV1.6 modulators, its selective profile helps differentiate genuine target engagement from off-target effects on other sodium channel isoforms.

Structure-Function and Biophysical Studies of Voltage-Gated Sodium Channels

The high-resolution cryo-EM structure of 4,9-anhydro-TTX bound to human NaV1.6 provides an invaluable template for structure-based drug design. The compound's defined binding pose within the selectivity filter enables researchers to perform computational docking studies, investigate the molecular basis of subtype selectivity, and rationally design novel, more selective NaV1.6 inhibitors. Furthermore, its use in patch-clamp electrophysiology allows for detailed biophysical characterization of NaV1.6 channel gating and modulation by auxiliary subunits .

Comparative Toxicology and Analytical Chemistry Reference Standard

In the field of food safety and marine toxicology, 4,9-anhydro-TTX is a key analytical reference standard. Since it is a major transformation product of TTX in biological systems and is chemically more stable , its accurate quantitation in seafood samples is essential for risk assessment. Laboratories utilize pure 4,9-anhydro-TTX to develop and validate sensitive LC-MS/MS or HPLC methods for the simultaneous detection and quantification of TTX and its analogues in complex matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,9-Anhydrotetrodotoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.